

Application Notes and Protocols for Measuring Glutaminase Activity with IPN60090

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IPN60090

Cat. No.: B8118264

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process provides cancer cells with essential intermediates for energy production and biosynthesis.[3]

Consequently, GLS1 has emerged as a promising therapeutic target in oncology. **IPN60090** is a potent, selective, and orally bioavailable inhibitor of GLS1.[3][4][5] It exhibits high selectivity for GLS1 over GLS2, with a half-maximal inhibitory concentration (IC_{50}) of 31 nM for GLS1 and over 50,000 nM for GLS2.[3][4] **IPN60090** is currently in phase 1 clinical trials for the treatment of solid tumors.[1][3]

These application notes provide detailed protocols for measuring the enzymatic activity of glutaminase and for determining the inhibitory potency of **IPN60090** using a coupled-enzyme assay.

Data Presentation

Table 1: Inhibitory Activity of IPN60090 against Glutaminase Isoforms

Compound	Target	IC ₅₀ (nM)	Selectivity (GLS2/GLS1)
IPN60090	GLS1	31	>1600-fold
IPN60090	GLS2	>50,000	

Data sourced from MedchemExpress and InvivoChem.[\[3\]](#)[\[4\]](#)

Table 2: Cellular Activity of IPN60090

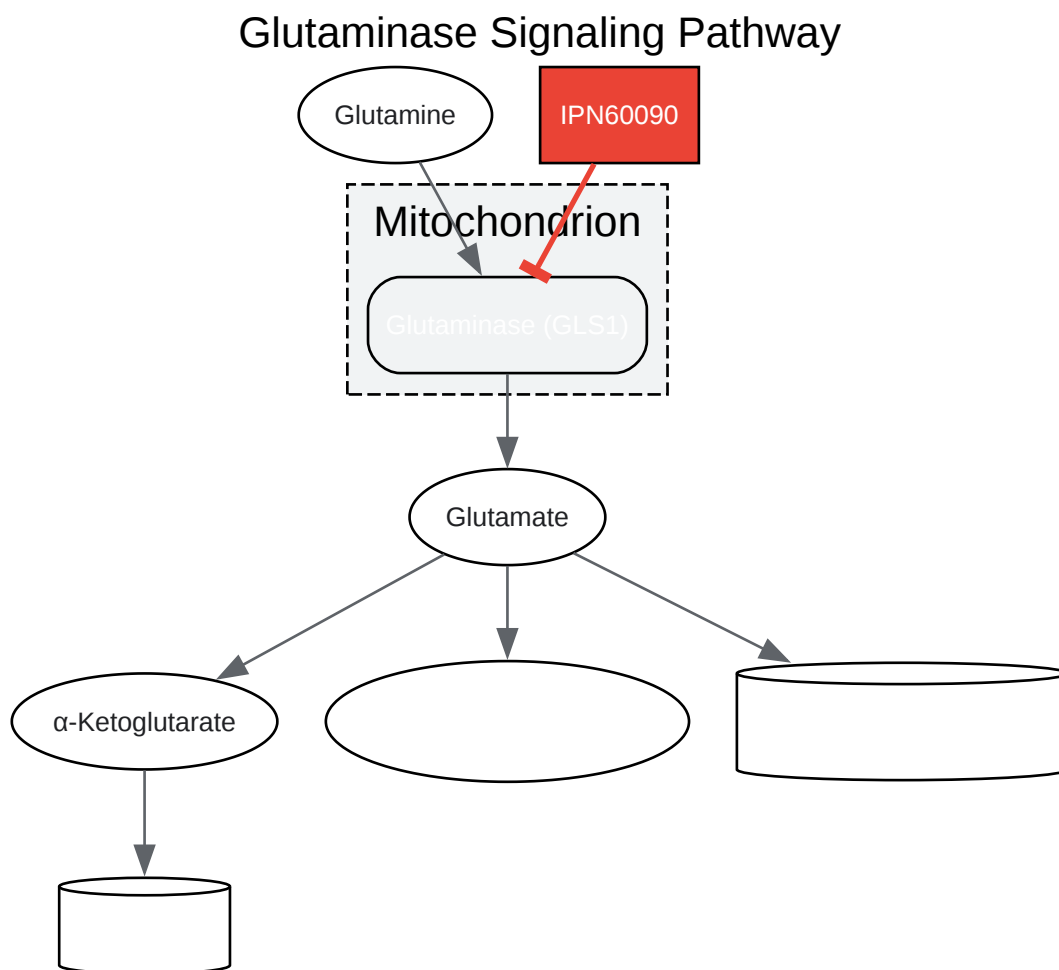
Cell Line	Assay	IC ₅₀ (nM)
A549 (Lung Carcinoma)	Proliferation	26

Data sourced from MedchemExpress and InvivoChem.[\[3\]](#)[\[4\]](#)

Signaling Pathway and Experimental Workflow

Glutaminase Signaling Pathway

The following diagram illustrates the central role of glutaminase in cellular metabolism, a pathway that is inhibited by **IPN60090**.

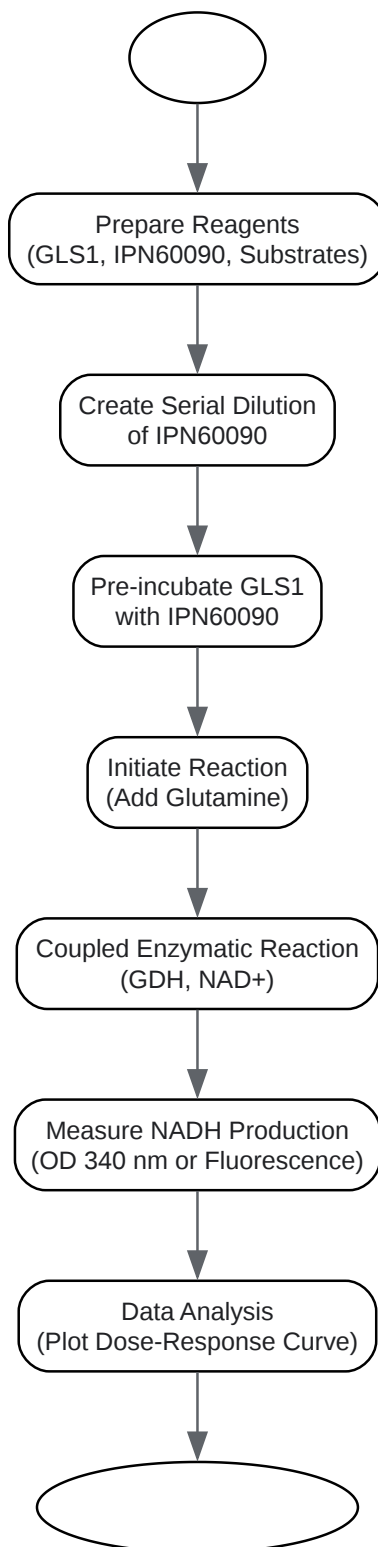


[Click to download full resolution via product page](#)

Caption: Glutaminase (GLS1) converts glutamine to glutamate, fueling central carbon metabolism and biosynthesis. **IPN60090** inhibits this critical step.

Experimental Workflow for Determining IC₅₀ of IPN60090

This diagram outlines the key steps for assessing the inhibitory effect of **IPN60090** on glutaminase activity.

Workflow for IC₅₀ Determination of IPN60090[Click to download full resolution via product page](#)

Caption: A stepwise workflow for determining the IC₅₀ value of **IPN60090** against glutaminase 1 (GLS1).

Experimental Protocols

Protocol 1: In Vitro Glutaminase 1 (GLS1) Activity Assay Using a Coupled-Enzyme System

This protocol describes a dual-coupled enzyme assay to measure the activity of purified recombinant human GLS1. The production of glutamate by GLS1 is coupled to the glutamate dehydrogenase (GDH)-mediated reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

- Recombinant human GLS1 (GAC isoform)
- **IPN60090**
- L-Glutamine
- Tris buffer (50 mM, pH 8.5)
- Potassium phosphate (50 mM)
- Glutamate Dehydrogenase (GDH) from bovine liver
- β-Nicotinamide adenine dinucleotide (NAD⁺)
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Preparation of Reagents:

- GLS1 Assay Buffer: 50 mM Tris buffer, pH 8.5, containing 50 mM potassium phosphate.
- GLS1 Enzyme Solution: Prepare a working solution of recombinant human GLS1 in GLS1 Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
- **IPN60090** Stock Solution: Prepare a 10 mM stock solution of **IPN60090** in 100% DMSO.
- **IPN60090** Working Solutions: Perform serial dilutions of the **IPN60090** stock solution in GLS1 Assay Buffer to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.
- Substrate/Coupling Enzyme Mix: Prepare a solution in GLS1 Assay Buffer containing L-glutamine, NAD⁺, and GDH. Final concentrations in the assay well should be approximately 10 mM L-glutamine, 2 mM NAD⁺, and 10 units/mL GDH.
- Assay Protocol:
 - Add 5 µL of **IPN60090** working solution or vehicle (GLS1 Assay Buffer with the same percentage of DMSO) to the wells of a 96-well microplate.
 - Add 20 µL of the GLS1 enzyme solution to each well.
 - Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding 25 µL of the Substrate/Coupling Enzyme Mix to each well.
 - Immediately start monitoring the increase in absorbance at 340 nm at 37°C in a microplate reader. Record measurements every minute for 30 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration of **IPN60090** by determining the slope of the linear portion of the absorbance versus time curve.
 - Normalize the reaction rates to the vehicle control (0% inhibition).
 - Plot the percent inhibition versus the logarithm of the **IPN60090** concentration.

- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Assay for Glutaminase Activity and Inhibition by IPN60090

This protocol measures the effect of **IPN60090** on glutaminase activity within intact cells by quantifying the conversion of ¹³C-labeled glutamine to ¹³C-labeled glutamate using mass spectrometry.

Materials:

- A549 cells (or other cancer cell lines of interest)
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **IPN60090**
- [U-¹³C₅]-L-Glutamine
- Phosphate-Buffered Saline (PBS)
- Methanol (80%, ice-cold)
- Cell scrapers
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Cell Culture and Treatment:
 - Culture A549 cells in complete medium until they reach approximately 80% confluency.

- Treat the cells with various concentrations of **IPN60090** or vehicle (DMSO) for the desired duration (e.g., 24 hours).
- Isotope Labeling:
 - Remove the treatment medium and wash the cells once with warm PBS.
 - Add fresh medium containing [U-¹³C₅]-L-Glutamine and incubate for a defined period (e.g., 4 hours).
- Metabolite Extraction:
 - Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
 - Scrape the cells and collect the cell lysate/methanol mixture.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant containing the metabolites.
- LC-MS Analysis:
 - Analyze the metabolite extracts using an LC-MS system to separate and quantify the levels of ¹³C₅-glutamine and ¹³C₅-glutamate.
 - Use appropriate standards to create a calibration curve for absolute quantification.
- Data Analysis:
 - Calculate the ratio of ¹³C₅-glutamate to total ¹³C-labeled metabolites to determine the fractional contribution of glutamine to the glutamate pool.
 - Plot the glutamate-to-glutamine ratio or the fractional contribution as a function of **IPN60090** concentration to assess the inhibition of cellular glutaminase activity.
 - Determine the IC₅₀ value for the inhibition of cellular glutaminase activity.

Conclusion

The provided protocols offer robust methods for assessing the enzymatic activity of GLS1 and the inhibitory potential of compounds like **IPN60090**, both in a purified system and in a cellular context. These assays are essential tools for the preclinical evaluation of glutaminase inhibitors and for further research into the role of glutamine metabolism in disease. The high potency and selectivity of **IPN60090** make it a valuable pharmacological tool for these studies and a promising candidate for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Glutaminase Activity with IPN60090]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118264#protocols-for-measuring-glutaminase-activity-with-ipn60090]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com